The Biological Profile of 3-Demethoxy-3-ethoxytetracenomycin C: A Technical Guide for Drug Discovery Professionals
The Biological Profile of 3-Demethoxy-3-ethoxytetracenomycin C: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Therapeutic Potential of Tetracenomycin Analogs
In the ever-evolving landscape of drug discovery, the exploration of natural product scaffolds continues to be a fertile ground for identifying novel therapeutic agents. The tetracenomycins, a class of aromatic polyketide antibiotics, represent a compelling example of such a scaffold, demonstrating a spectrum of biological activities ranging from antibacterial to antitumor. This guide focuses on a specific, less-characterized derivative, 3-Demethoxy-3-ethoxytetracenomycin C. Due to the limited direct experimental data on this particular analog, this document will adopt a comprehensive approach. We will first delve into the well-established biological activities and mechanisms of the parent compound, Tetracenomycin C, and its closely related analogs. Building on this foundation, we will then extrapolate the probable biological profile of 3-Demethoxy-3-ethoxytetracenomycin C, offering a scientifically reasoned hypothesis to guide future research and development. This guide is designed for researchers, scientists, and drug development professionals, providing not only a thorough scientific overview but also detailed, actionable experimental protocols to validate the predicted biological activities.
The Tetracenomycin Class: A Primer on a Versatile Polyketide Scaffold
Tetracenomycins are a family of antibiotics produced by various Streptomyces species, most notably Streptomyces glaucescens.[1][2] These compounds are characterized by a four-fused ring aromatic system, a 7,8,9,10-tetrahydro-5,12-naphthacenequinone framework, which places them structurally in the broader category of anthracycline-like compounds.[3] However, key functional group differences distinguish them from classical tetracyclines and anthracyclines, resulting in unique biological activities.[1][2] The biosynthesis of the tetracenomycin core proceeds through a type II polyketide synthase (PKS) pathway, leading to a diverse array of natural analogs.[3][4]
The therapeutic interest in tetracenomycins stems from their demonstrated biological activities, which include:
-
Antibacterial Activity: Primarily against Gram-positive bacteria, with notable potency against other Streptomyces species.[1][2] They are generally inactive against Gram-negative bacteria and fungi.[1][2]
-
Antitumor Activity: Several members of the tetracenomycin family, including the parent compound Tetracenomycin C, have exhibited cytotoxic effects against various cancer cell lines.[1][5]
Biological Activity and Mechanism of Action of Tetracenomycin C and its Analogs
Antibacterial Activity
Tetracenomycin C is the most studied member of this class and serves as a crucial reference point. Its antibacterial action is most pronounced against Gram-positive bacteria.[1][2] More recent studies on derivatives like Tetracenomycin X have elucidated a specific mechanism of action: the inhibition of protein synthesis.[6][7] Tetracenomycin X binds to a unique site within the exit tunnel of the large ribosomal subunit, thereby sterically hindering the nascent polypeptide chain.[6][7] This distinct binding site makes the tetracenomycin scaffold a promising candidate for developing new antibiotics that could circumvent existing resistance mechanisms.[6]
Antitumor Activity
The antitumor properties of tetracenomycins are also of significant interest. While the precise mechanism for all derivatives is not fully elucidated, it is believed to be distinct from that of classic anthracyclines like doxorubicin, which primarily act as topoisomerase II inhibitors and DNA intercalators.[4][8] Preliminary evidence suggested that Tetracenomycin C binds to DNA and inhibits RNA synthesis.[3] The cytotoxic effects of various tetracenomycin analogs have been evaluated against cell lines such as murine L1210 leukemia, highlighting the potential for this class of compounds in oncology.[9]
Unveiling the Potential of 3-Demethoxy-3-ethoxytetracenomycin C: A Hypothesis-Driven Approach
Direct experimental data on the biological activity of 3-Demethoxy-3-ethoxytetracenomycin C is scarce in publicly available literature.[10] However, by analyzing the structure-activity relationships (SAR) of the tetracenomycin scaffold, we can formulate a strong hypothesis regarding its potential biological profile.
The nomenclature "3-Demethoxy-3-ethoxytetracenomycin C" implies a modification at the C-3 position of the tetracenomycin core, where the methoxy group is replaced by an ethoxy group.
Hypothesized Biological Activity:
Based on the known SAR of tetracenomycins, it is plausible to hypothesize that 3-Demethoxy-3-ethoxytetracenomycin C will retain the core biological activities of the parent compound, namely antibacterial and antitumor effects. The key question is how the modification at the C-3 position will modulate this activity.
-
Impact on Potency: Modifications on the aromatic core of tetracenomycins can influence their biological activity. For instance, the presence and position of hydroxyl and methoxy groups are known to be important. The change from a methoxy to an ethoxy group is a relatively conservative modification, increasing the lipophilicity of that region of the molecule. This could potentially enhance cell membrane permeability, which might lead to increased intracellular concentrations and, consequently, enhanced potency. However, it could also alter the binding affinity to its molecular target.
-
Spectrum of Activity: The spectrum of activity is likely to remain focused on Gram-positive bacteria for its antibacterial action and a range of cancer cell lines for its antitumor effects.
The following sections provide detailed protocols for systematically testing these hypotheses.
Experimental Protocols for Biological Evaluation
The following protocols are designed to provide a comprehensive evaluation of the biological activity of 3-Demethoxy-3-ethoxytetracenomycin C.
Assessment of Antibacterial Activity
A multi-step approach is recommended to determine the antibacterial profile of the compound.
4.1.1. Preliminary Screening: Agar Well Diffusion Assay
This initial screen provides a qualitative assessment of antibacterial activity and helps to identify susceptible bacterial strains.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Streptomyces coelicolor)
-
Stock solution of 3-Demethoxy-3-ethoxytetracenomycin C in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Vancomycin)
-
Negative control (solvent vehicle)
-
-
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of the MHA plates.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (ZOI) around each well. A clear zone indicates antibacterial activity.
-
4.1.2. Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)
-
Test compound and control solutions
-
-
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental Workflow for Antibacterial Activity Assessment
Caption: Proposed mechanism of action for tetracenomycin-class antibiotics.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be meticulously recorded and presented in a clear and concise manner.
Table 1: Hypothetical Antibacterial Activity of 3-Demethoxy-3-ethoxytetracenomycin C
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | 22 | 4 |
| Bacillus subtilis | 25 | 2 |
| Streptomyces coelicolor | 28 | 1 |
| Escherichia coli | 0 | >128 |
Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Cytotoxicity of 3-Demethoxy-3-ethoxytetracenomycin C against Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | 8.5 |
| HCT-116 (Colon) | 12.2 |
| A549 (Lung) | 15.7 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
While direct experimental evidence remains to be generated, a comprehensive analysis of the tetracenomycin class provides a strong foundation for predicting the biological activity of 3-Demethoxy-3-ethoxytetracenomycin C. The substitution of the 3-methoxy group with a more lipophilic ethoxy group is anticipated to retain, and potentially modulate, the inherent antibacterial and antitumor properties of the parent scaffold. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this novel derivative.
Future research should focus on validating these hypotheses through rigorous in vitro and subsequent in vivo studies. Elucidating the precise mechanism of action, particularly for its antitumor effects, will be critical. Furthermore, exploring the synthesis of other analogs with modifications at the C-3 position could provide deeper insights into the structure-activity relationships of the tetracenomycin scaffold, ultimately paving the way for the development of new and effective therapeutic agents.
References
-
Alferova VA, Maviza TP, Biryukov MV, et al. Structure–Activity Relationship for Natural Tetracenomycin X Congeners. Medical Sciences Forum. 2022. [Link]
-
Tetracenomycin C. In: Wikipedia. ; 2023. [Link]
-
Weber W, Zähner H, Siebers J, Schröder K, Zeeck A. [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)]. Arch Microbiol. 1979;121(2):111-116. [Link]
-
Rohr J, Zeeck A. Structure-activity relationships of elloramycin and tetracenomycin C. J Antibiot (Tokyo). 1990;43(9):1169-1178. [Link]
-
Alferova V, Maviza T, Biryukov M, et al. Biological evaluation and spectral characterization of novel tetracenomycin X congener. ChemRxiv. 2021. [Link]
-
Hutchinson CR. Biosynthetic Studies of Daunorubicin and Tetracenomycin C. Chemical Reviews. 1997;97(7):2525-2560. [Link]
-
Alferova VA, Maviza TP, Biryukov MV, et al. Biological evaluation and spectral characterization of novel tetracenomycin X congener. ResearchGate. 2021. [Link]
-
Casazza AM. Experimental evaluation of anthracycline analogs. Cancer Treat Rep. 1979;63(5):835-844. [Link]
-
Menon V, Garg N, Karyakarte S, et al. Chemical structures of novel tetracenomycins and proposed pathways for the biosynthesis of NDP-deoxysugars. ResearchGate. 2017. [Link]
-
Lazar G, Zähner H, Breiding S, Damberg M, Zeeck A. 3-Demethoxy-3-Ethoxy-Tetracenomycin C. Journal of Antibiotics. 1981. [Link]
-
Francis K, Thangadurai D, David A. A Battle Between Pathogens and Medicinal Chemistry: Tetracycline Generations and the Evolution of Resistance Mechanisms. Medwin Publishers. 2022. [Link]
-
Ames BD, Keng Y-F, Tsai S-C. Crystal structure and functional analysis of tetracenomycin ARO/CYC: Implications for cyclization specificity of aromatic polyketides. Proc Natl Acad Sci U S A. 2008;105(14):5349-5354. [Link]
-
Structure–activity relationships of tetracyclines. ResearchGate. [Link]
-
Koirala N, Williams CC, Nadmid S, et al. Ketoolivosyl-tetracenomycin C: a new ketosugar bearing tetracenomycin reveals new insight into the substrate flexibility of glycosyltransferase ElmGT. J Ind Microbiol Biotechnol. 2013;40(11):1251-1259. [Link]
-
Ashisha, Kumar P, Kumar P. Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. Curr Top Med Chem. 2020;20(24):2227-2241. [Link]
-
Screening of antimicrobial activity and polyketide synthase gene identification from the Actinomycetes isolates. bioRxiv. 2018. [Link]
-
Bar-Yehuda S, Bar-Yehuda S, Bar-Yehuda S, et al. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. 2015. [Link]
-
Kriaa A, Hammami I, Smaoui S, et al. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism. Mar Drugs. 2013;11(1):155-172. [Link]
-
Biological evaluation and spectral characterization of a novel tetracenomycin X congener. ResearchGate. [Link]
-
Kumar G, Kumar G, Kumar G, et al. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress. RSC Advances. 2024;14(11):7757-7779. [Link]
-
Zhang Y, Li S, Zhang G, et al. Antibacterial Pentacyclic Polyketides from a Soil-Derived Streptomyces. J Nat Prod. 2020;83(7):2144-2152. [Link]
Sources
- 1. Tetracenomycin C - Wikipedia [en.wikipedia.org]
- 2. [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for Natural Tetracenomycin X Congeners [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines | IntechOpen [intechopen.com]
- 9. Structure-activity relationships of elloramycin and tetracenomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) 3-Demethoxy-3-Ethoxy-Tetracenomycin C. - Journal of [research.amanote.com]
